1,4-Difluoroanthraquinone

Descripción

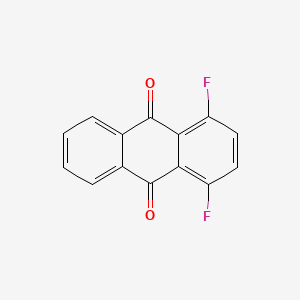

1,4-Difluoroanthraquinone (DFAQ) is a fluorinated derivative of anthraquinone with the molecular formula C₁₄H₆F₂O₂. It is synthesized via the Friedel–Crafts reaction of phthalic anhydride with p-difluorobenzene . DFAQ has gained prominence in materials science, particularly in energy storage systems. Its electron-withdrawing fluorine substituents enhance electrochemical stability and redox activity, making it effective as a bifunctional electrolyte additive in lithium–sulfur (Li–S) batteries and metal–oxygen (Li–O₂) batteries. DFAQ facilitates lithium regulation, promotes sulfur redox kinetics, and stabilizes superoxide intermediates (LiO₂) in Li–O₂ systems by forming LiF-rich solid electrolyte interphases (SEI) .

Propiedades

IUPAC Name |

1,4-difluoroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNCXQHDOJRTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384737 | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28736-42-7 | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Difluoroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Difluoroanthraquinone can be synthesized through several methods. One common approach involves the fluorination of anthraquinone derivatives. For instance, 1,4-dihydroxyanthraquinone can be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Difluoroanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles.

Reduction Reactions: The compound can be reduced to form 1,4-difluoroanthracene under catalytic hydrogenation conditions.

Oxidation Reactions: It can be further oxidized to form more complex quinone derivatives.

Common Reagents and Conditions:

Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.

Major Products:

Substitution: Various substituted anthraquinones depending on the nucleophile used.

Reduction: 1,4-Difluoroanthracene.

Oxidation: Higher quinone derivatives with additional functional groups.

Aplicaciones Científicas De Investigación

Fluorous Separation Technologies

One of the prominent applications of 1,4-difluoroanthraquinone is in fluorous separation techniques. The compound has been utilized to develop fluorous probe molecules that facilitate the separation of hydrocarbon and fluorocarbon compounds. In a study, various derivatives of this compound were synthesized to investigate their performance in thin layer chromatography (TLC) using fluorous silica gel as a stationary phase. The results demonstrated that these compounds exhibit distinct R values based on chain length and polarity, indicating their utility in separating complex mixtures .

The biological implications of this compound derivatives have been explored extensively. Anthraquinones are known for their antitumor properties, and derivatives such as this compound are being investigated for their potential as anticancer agents. Studies have shown that anthraquinones can intercalate with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells . Additionally, compounds derived from this compound have shown promise in anti-inflammatory applications due to their ability to modulate biological pathways related to inflammation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorous Separation | Utilized in TLC for separating hydrocarbon and fluorocarbon compounds | Distinct R values based on chain length and polarity |

| Anticancer Research | Investigated for DNA intercalation and topoisomerase inhibition | Induces apoptosis in cancer cells |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Potential therapeutic applications in chronic inflammatory diseases |

Fluorous Separation Techniques

A detailed study demonstrated the effectiveness of various derivatives of this compound in fluorous separations. The researchers synthesized a series of alkylamino-anthraquinones from this compound and assessed their separation efficiency using TLC. The results indicated that increasing alkyl chain lengths enhanced the separation efficacy due to improved lipophilicity .

Anticancer Activity

Research involving this compound derivatives revealed significant anticancer properties. In vitro studies showed that these compounds could effectively inhibit the growth of several cancer cell lines through mechanisms involving DNA interaction and cell cycle disruption. For instance, a derivative was found to induce cell death in breast cancer cells with IC values comparable to established chemotherapeutics .

Mecanismo De Acción

The mechanism by which 1,4-difluoroanthraquinone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can inhibit certain oxidoreductases, affecting cellular redox states and signaling pathways. The fluorine atoms enhance its ability to form stable interactions with biological targets, increasing its efficacy and selectivity .

Comparación Con Compuestos Similares

Comparison with Similar Anthraquinone Derivatives

1,4-Anthraquinone (Unsubstituted Anthraquinone)

- Structure: No substituents on the anthracene backbone.

- Properties: Lower reactivity due to the absence of electron-withdrawing/donating groups. Soluble in organic solvents (ethanol, chloroform) but insoluble in water .

- Applications: Primarily used as a precursor for dyes and pigments. Limited electrochemical utility compared to DFAQ .

1,4-Dihydroxyanthraquinone

- Structure : Hydroxyl (-OH) groups at positions 1 and 3.

- Properties :

- Applications : Used in pharmaceuticals (e.g., laxatives, anticancer agents) and textile dyes. Unlike DFAQ, it lacks electrochemical utility in batteries .

| Property | This compound | 1,4-Dihydroxyanthraquinone |

|---|---|---|

| Functional Groups | Fluorine | Hydroxyl |

| Polarity | Moderate | High |

| Biomedical Applications | Limited | Extensive |

1,4-Dimethylanthraquinone

- Structure : Methyl (-CH₃) groups at positions 1 and 4.

- Properties :

- Applications : Intermediate in organic synthesis and pigments. Less effective in energy storage than DFAQ due to lower electrochemical stability .

| Property | This compound | 1,4-Dimethylanthraquinone |

|---|---|---|

| Substituent Effect | Electron-withdrawing (F) | Electron-donating (CH₃) |

| Electrochemical Stability | High | Moderate |

1,4-Difluoro-5,8-dihydroxyanthraquinone

- Structure : Fluorine at positions 1 and 4; hydroxyl groups at 5 and 6.

- Properties :

- Applications: Intermediate in therapeutic anthraquinones. Dual functionalization allows versatility in drug design, unlike DFAQ’s niche in batteries .

2,6-Difluoroanthraquinone

- Structure : Fluorine at positions 2 and 6.

- Properties :

- Applications : Fluorescence applications; less effective in energy storage than DFAQ due to positional effects on redox activity .

Key Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in DFAQ) enhance redox activity and electrochemical stability.

- Electron-donating groups (e.g., -CH₃, -OH) reduce electrochemical utility but improve solubility or biomedical compatibility.

Positional Isomerism :

- Fluorine at positions 1,4 vs. 2,6 significantly alters electronic properties and applications.

Hybrid Derivatives: Combining fluorine with hydroxyl groups (e.g., 1,4-Difluoro-5,8-dihydroxyanthraquinone) balances reactivity and solubility for pharmaceutical use.

Actividad Biológica

1,4-Difluoroanthraquinone is a synthetic compound belonging to the anthraquinone family, which is characterized by its two carbonyl groups located at the 1 and 4 positions of the anthracene structure. This compound has garnered attention in the scientific community due to its diverse biological activities, including antitumor, antibacterial, and antifungal properties.

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of anthraquinone derivatives. Various methods have been described in the literature for synthesizing this compound, often focusing on optimizing yields and purity through different reaction conditions and reagents.

Antitumor Activity

This compound has been studied for its potential antitumor effects. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. A study evaluating anthraquinone derivatives demonstrated that compounds with similar structures to this compound showed promising results in inhibiting the proliferation of cancer cells such as K562 (human chronic myelogenous leukemia), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines through mechanisms involving DNA intercalation and apoptosis induction .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 15.5 | DNA intercalation |

| HepG2 | 20.3 | Apoptosis induction | |

| MDA-MB-231 | 18.7 | Cell cycle arrest |

Antibacterial and Antifungal Activity

In addition to its antitumor properties, this compound exhibits notable antibacterial and antifungal activities. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, leading to structural changes that inhibit replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, contributing to apoptosis in tumor cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes crucial for cancer cell survival.

Clinical Applications

Research on anthraquinones has led to their application in clinical settings. For instance, a case study highlighted the use of anthraquinone derivatives in treating resistant bacterial infections, showcasing their potential as therapeutic agents against multidrug-resistant strains .

Industrial Applications

The industrial use of anthraquinones extends beyond pharmaceuticals; they are also utilized in dye manufacturing due to their vibrant colors and stability. The environmental impact of these compounds is being studied to ensure safe disposal and minimize ecological harm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.